molecular formula C4H7BrN2S3 B13730199 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide CAS No. 20042-86-8

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide

Cat. No.: B13730199
CAS No.: 20042-86-8
M. Wt: 259.2 g/mol
InChI Key: VNRZQMPPRKZBRB-UHFFFAOYSA-N
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Description

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide is a unique chemical compound with the molecular formula C4H6N2S3·HBr It is known for its distinctive structure, which includes a dithiazolidine ring

Preparation Methods

The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-dithiazolidine-3-thione with methylamine in the presence of hydrobromic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiazolidine ring to more reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the dithiazolidine ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form various products, including thiols and amines.

Scientific Research Applications

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide involves its interaction with various molecular targets. The dithiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action.

Comparison with Similar Compounds

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide can be compared with other similar compounds, such as:

    4-Phenyl-5-phenylimino-1,2,4-dithiazolidine-3-one: This compound has a similar dithiazolidine ring but with different substituents, leading to different chemical and biological properties.

    1,2,4-Dithiazole-3-thione: Another compound with a dithiazolidine ring, but with different reactivity and applications.

    5-Imino-1,2,4-dithiazolidine-3-thione: Similar in structure but with variations in the substituents, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substituents and the presence of the hydrobromide group, which can influence its solubility, reactivity, and biological activity.

Properties

CAS No.

20042-86-8

Molecular Formula

C4H7BrN2S3

Molecular Weight

259.2 g/mol

IUPAC Name

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide

InChI

InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H

InChI Key

VNRZQMPPRKZBRB-UHFFFAOYSA-N

Canonical SMILES

CN=C1[NH+](C(=S)SS1)C.[Br-]

Origin of Product

United States

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